4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate
Description
Structural Identification and Nomenclature of 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl Acetate
IUPAC Nomenclature and Systematic Classification
The IUPAC name of this compound is assigned through hierarchical substitution rules. The parent heterocycle, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine , consists of a pyridine ring fused with a pyrazole ring, where the pyridine moiety is partially hydrogenated (tetrahydro). The numbering begins at the nitrogen atom in the pyridine ring (position 1), with the pyrazole occupying positions 1,5-a relative to the pyridine.
Substituents are prioritized based on functional group seniority:
- A methylcarbamoyl group (-NH-C(=O)-CH2-) is attached to position 3 of the tetrahydropyrazolopyridine core.
- The phenyl acetate group (acetoxy-substituted benzene) is linked via the carbamoyl moiety at the para position (position 4) of the phenyl ring.
The full systematic name is 4-[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methylcarbamoyl]phenyl acetate , reflecting the connectivity and substitution pattern.
Molecular Formula and Structural Isomerism Analysis
The molecular formula is C₂₀H₂₂N₃O₃ , derived as follows:
- Tetrahydropyrazolo[1,5-a]pyridine core : C₆H₉N₂
- Methylcarbamoyl linker : C₂H₄N₁O₁
- 4-Acetoxyphenyl group : C₈H₉O₂
Table 1: Atomic Composition
| Component | Carbon | Hydrogen | Nitrogen | Oxygen |
|---|---|---|---|---|
| Core | 6 | 9 | 2 | 0 |
| Linker | 2 | 4 | 1 | 1 |
| Phenyl acetate | 8 | 9 | 0 | 2 |
| Total | 20 | 22 | 3 | 3 |
Structural Isomerism :
- Positional Isomerism : The acetoxy group on the phenyl ring could theoretically occupy ortho or meta positions, but the compound is specified as the para isomer.
- Tautomerism : The pyrazole ring may exhibit annular tautomerism, though hydrogenation of the pyridine ring limits this possibility.
- Conformational Isomerism : Rotation around the methylene (-CH2-) and carbamoyl (-NH-C(=O)-) bonds creates multiple conformers, influencing molecular geometry.
Crystallographic Characterization and Bond Geometry
While direct crystallographic data for this compound is unavailable, insights are drawn from analogous structures:
Key Geometric Features:
- Pyrazolo-pyridine Core : In related compounds, the pyridine and pyrazole rings are nearly coplanar, with dihedral angles <10° between rings. Partial hydrogenation introduces puckering, with C-C bond lengths averaging 1.50 Å in the saturated region.
- Carbamoyl Linker : The C=O bond length is approximately 1.23 Å, typical for amides, with N-C(=O) angles near 120°.
- Phenyl Acetate Group : The ester carbonyl (O=C-O) exhibits a bond length of 1.21 Å, while the acetoxy C-O bond measures 1.36 Å.
Table 2: Predicted Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Source Compound Reference |
|---|---|---|
| Pyridine C-N | 1.34 Å | |
| Pyrazole N-N | 1.38 Å | |
| C=O (carbamoyl) | 1.23 Å | |
| C-O (acetate) | 1.36 Å | |
| N-C(=O)-C (angle) | 120° |
Intermolecular interactions in the solid state likely involve hydrogen bonding between the carbamoyl NH and acetate oxygen, as observed in similar carbamoyl-phenyl derivatives.
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(21)23-15-7-5-13(6-8-15)17(22)18-10-14-11-19-20-9-3-2-4-16(14)20/h5-8,11H,2-4,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURUGSDCBDUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate typically involves multiple steps, starting with the formation of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through the hydrogenation of pyrazolo[1,5-a]pyridines or via 1,3-dipolar cycloaddition reactions[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Highly enantioselective Rh-catalyzed asymmetric reductive ...](https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02086j).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Tetrahydropyrazolo[1,5-a]pyridine (bicyclic pyrazole-pyridine).
- Pyrazolo-Triazolo-Pyrimidine Derivatives (e.g., 16a ): Feature a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, introducing additional nitrogen atoms and aromaticity, likely enhancing thermal stability (mp >340°C).
- Pyrrolo[1,2-b]pyridazine Carboxamides (e.g., Example 324 ): Contain a pyrrolo-pyridazine scaffold, differing in ring size and saturation, which may alter binding affinity in biological targets.
- Tetrahydroimidazo[1,2-a]pyridines (e.g., compound 1l ): Imidazole fused with pyridine, offering distinct electronic properties compared to pyrazole-based cores.
Substituent Effects
- Nitrophenyl and Halogenated Derivatives (e.g., 15a, 16b ): Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity and may influence reactivity in nucleophilic substitutions.
- Trifluoromethyl-Substituted Analogs (e.g., EP 4 374 877 A2 ): -CF₃ groups increase hydrophobicity and metabolic resistance, as seen in LCMS data (m/z 754–757 ).
Physicochemical and Analytical Data Comparison
Key Observations :
- Thermal Stability: Pyrazolo-triazolo-pyrimidines exhibit exceptional thermal stability (mp >340°C) compared to imidazo-pyridines (243–245°C) .
- Hydrophobicity: Trifluoromethyl groups in pyrrolo-pyridazines correlate with longer HPLC retention times (1.23–1.32 min) , suggesting increased lipophilicity.
- Molecular Weight: The target compound’s molecular weight is likely intermediate (~400–500 Da) based on structural analogs.
Functional Implications
- Solubility : The phenyl acetate group may enhance aqueous solubility compared to ethyl esters (e.g., CAS 1820587-57-2 ), though this requires experimental validation.
Biological Activity
The compound 4-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate is a derivative of tetrahydropyrazolo[1,5-a]pyridine, a class of compounds known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 4-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
Biological Activity Overview
Research indicates that tetrahydropyrazolo derivatives exhibit a range of biological activities including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related pyrazole compounds have demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231 .
- Anti-inflammatory Effects : The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Pyrazole derivatives have been investigated for their potential in treating inflammatory diseases .
- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Case Studies
-
Antitumor Efficacy :
- A study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity when used alone or in combination with standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanisms :
-
Antimicrobial Properties :
- A recent investigation into the antimicrobial activity of pyrazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Specific compounds demonstrated MIC values lower than standard antibiotics, indicating potential for development as new antimicrobial agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
